Butenachlor

Vue d'ensemble

Description

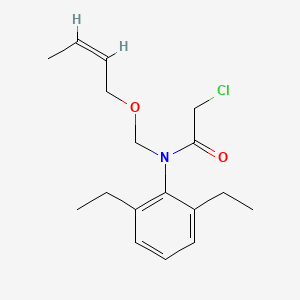

Butenachlor is a selective, soil-applied herbicide primarily used to control grass and some broad-leaved weeds. It is known for its low aqueous solubility and moderate toxicity to fish, while being less toxic to birds and mammals . The chemical formula for this compound is C17H24ClNO2, and it is also referred to by its IUPAC name, N-[(Z)-but-2-enoxy]methyl-2-chloro-N-(2,6-diethylphenyl)acetamide .

Méthodes De Préparation

Butenachlor can be synthesized through various chemical routes. One common method involves the reaction of 2-chloro-N-(2,6-diethylphenyl)acetamide with but-2-en-1-ol under specific conditions to yield this compound . Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 to prepare in vivo formulations .

Analyse Des Réactions Chimiques

Key Reaction Types

Butachlor undergoes three primary chemical reactions: oxidation, reduction, and substitution. These processes are mediated by environmental factors such as pH, temperature, and microbial activity.

Oxidation

Butachlor reacts with oxidizing agents (e.g., hydrogen peroxide, potassium permanganate) to form metabolites like N-(butoxymethyl)-N-(2-chloroethyl)-2,6-diethylaniline . Oxidation typically yields products with altered herbicidal activity and enhanced environmental persistence.

Reduction

Reduction reactions, facilitated by agents such as sodium borohydride, lead to dechlorination and structural modifications. For instance, dechlorination generates intermediates like 2,6-diethylaniline , which retain bioaccumulative potential.

Substitution

Substitution reactions involve functional group replacements (e.g., halogenation, nucleophilic attack), producing derivatives such as N-chloroacetyl-2,6-diethylaniline . These products vary in toxicity and leaching behavior.

Degradation Pathways

Butachlor degradation occurs via biological and abiotic mechanisms. Below is a comparative analysis of its primary pathways:

Environmental Impact

Butachlor's reactivity significantly affects its environmental persistence and toxicity:

-

Aquatic Toxicity : Acute toxicity (H400) and chronic toxicity (H410) classify it as hazardous to aquatic organisms . Bioaccumulation in fish tissues (e.g., liver, kidney) correlates with oxidative stress markers like lipid peroxidation .

-

Soil Interactions : Adsorption to sediments (half-life: 1.11–1.2 days) and leaching into water systems exacerbate long-term ecological risks .

-

Resistance Development : Chronic exposure has led to resistance in certain aquatic plants (e.g., Hydrilla verticillata) via adaptive physiological changes .

Toxicological Implications

Butachlor's chemical reactivity underpins its toxicity mechanisms:

-

Endocrine Disruption : Binds to estrogen receptors, disrupting hormone-dependent pathways .

-

Oxidative Stress : Induces catalase and glutathione S-transferase activities in exposed organisms, reflecting cellular damage .

-

Dermal/Irritant Effects : Causes mild dermatitis and ocular irritation in mammals .

Remediation Strategies

Efficient removal of butachlor from contaminated sites requires leveraging its reactivity:

-

Bioremediation : Microbial consortia (e.g., Pseudomonas) degrade butachlor via dechlorination and amide cleavage .

-

Chemical Treatment : Oxidizing agents (e.g., Fenton’s reagent) accelerate breakdown into less toxic intermediates .

-

Phytoremediation : Certain aquatic plants (Ceratophyllum demersum) exhibit tolerance to butachlor-induced oxidative stress .

Applications De Recherche Scientifique

Agricultural Applications

Weed Control

Butenachlor is predominantly used in rice cultivation to manage unwanted vegetation. Its effectiveness in controlling weeds has made it a staple in paddy fields, particularly in regions like Southeast Asia. The herbicide acts by inhibiting the growth of germinating seeds, thus preventing weed establishment.

Ecotoxicological Studies

Impact on Aquatic Organisms

Recent studies have highlighted the negative effects of this compound on aquatic life. Research indicates that even low concentrations can adversely affect the growth and physiology of aquatic plants and animals. For instance, a study documented that this compound exposure led to significant reproductive impacts on frog tadpoles, with mortality rates observed at concentrations well below recommended application levels .

Table 1: Toxicity Levels of this compound on Aquatic Species

| Species | Concentration (mg/l) | Observed Effect |

|---|---|---|

| Cricket Frog Tadpoles | 0.87 | 50% mortality after 96 hours |

| Narrow-mouthed Toad | 0.53 | Significant developmental delays |

| Guenther's Frog | 0.74 | Increased DNA strand breaks |

Effects on Plant Growth

this compound has been shown to affect the growth characteristics of various aquatic plants. A study evaluated the impact of different this compound loadings on four species of aquatic plants, revealing significant reductions in growth rates and photosynthetic efficiency with increasing herbicide concentrations .

Table 2: Growth Characteristics Under this compound Stress

| Plant Species | Growth Rate Reduction (%) | Photosynthetic Efficiency Decrease (%) |

|---|---|---|

| M. aquaticum | 45 | 30 |

| H. verticillata | 50 | 35 |

| C. demersum | 40 | 25 |

| P. maackianus | 55 | 40 |

Human Health Implications

Immunotoxicity Risks

Research has indicated that exposure to this compound may pose immunotoxic risks to humans and animals. A study on mice demonstrated that this compound exposure led to spleen toxicity and alterations in immune response pathways, suggesting potential long-term health implications for individuals exposed to this herbicide .

Table 3: Health Effects Associated with this compound Exposure

| Health Parameter | Change Observed |

|---|---|

| Serum Albumin (ALB) | Increased |

| Glucose (GLU) | Increased |

| Total Cholesterol (TC) | Increased |

| Inflammatory Cytokines | Decreased (IL-1β, TNF-α) |

Mitigation Strategies

Use of Silicon for Toxicity Alleviation

Recent studies have explored the use of silicon as a mitigating agent against this compound toxicity in rice seedlings. Silicon supplementation has been shown to enhance growth and photosynthetic activity while reducing oxidative stress caused by this compound exposure . This finding suggests a potential agricultural strategy to improve crop resilience against herbicide toxicity.

Mécanisme D'action

Butenachlor exerts its herbicidal effects by inhibiting the synthesis of very long-chain fatty acids (VLCFAs) in plants. This inhibition disrupts the development of plant tissues, leading to the death of susceptible weeds. The molecular targets of this compound include enzymes involved in VLCFA synthesis pathways .

Comparaison Avec Des Composés Similaires

Butenachlor is often compared with other herbicides like Butachlor and Pretilachlor. While all three compounds are used for weed control, this compound is unique in its specific inhibition of VLCFA synthesis. Butachlor and Pretilachlor, on the other hand, have different modes of action and target different pathways in plants .

Similar Compounds

Butachlor: Another herbicide with a different mechanism of action.

Pretilachlor: Used for similar purposes but targets different pathways.

Acetochlor: A herbicide with a similar structure but different application methods.

This compound’s unique properties and specific mode of action make it a valuable tool in agricultural weed management and scientific research.

Activité Biologique

Butenachlor is a selective herbicide primarily used in agriculture to control grass and broadleaf weeds in various crops. Understanding its biological activity is essential for assessing its environmental impact and implications for human health. This article synthesizes research findings, case studies, and data regarding the biological activity of this compound, focusing on its toxicity, effects on various organisms, and potential mechanisms of action.

This compound, a member of the chloroacetanilide class of herbicides, functions by inhibiting the synthesis of fatty acids in plants. Its chemical structure is characterized by the following formula:

The herbicide disrupts lipid biosynthesis by inhibiting specific enzymes involved in the elongation of very long-chain fatty acids (VLCFAs) and geranylgeranyl pyrophosphate cyclization. This mechanism leads to impaired cellular functions in target plant species, ultimately resulting in their death.

2.1 Aquatic Organisms

Research indicates that this compound exhibits significant toxicity to aquatic life, particularly fish and amphibians. For instance, a study on zebrafish embryos revealed that exposure to this compound resulted in malformations and increased mortality rates. The 96-hour lethal concentration (LC50) was determined to be as low as 0.14 mg/L, indicating high toxicity levels .

Table 1: Toxicity Levels of this compound

| Organism | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Zebrafish Embryos | 0.14 | Malformations, mortality |

| E. sinensis Crabs | 0.04 - 0.16 | Oxidative stress, lipid peroxidation |

| Frog Tadpoles | <0.05 | Reproductive impacts |

2.2 Human Health Implications

Acute poisoning cases involving this compound have been documented, with symptoms ranging from mild gastrointestinal distress to severe neurological effects. A retrospective analysis reported that among 70 cases of this compound poisoning, most patients were asymptomatic or exhibited mild symptoms like nausea and vomiting . However, severe cases did lead to significant health complications.

3. Environmental Impact

This compound's persistence in the environment raises concerns about its ecological effects. Studies have shown that it can adversely affect microbial populations in soil ecosystems, inhibiting the growth of beneficial bacteria while promoting anaerobic bacteria . This alteration can disrupt soil health and nutrient cycling.

Table 2: Effects of this compound on Soil Microbial Populations

| Microbial Group | Effect |

|---|---|

| Actinomycetes | Decreased |

| Anaerobic Hydrolytic Bacteria | Increased |

| Methane-Producing Bacteria | Variable |

4.1 Agricultural Impact

In rice paddies, this compound application has been linked to adverse effects on non-target species such as frogs and fish. A study indicated that tadpoles exposed to this compound concentrations as low as 0.05 mg/L experienced reproductive impairments .

4.2 Remediation Efforts

Efforts to mitigate this compound toxicity have led to research on bioremediation strategies using bacteria capable of degrading the compound. Several strains have been isolated that can effectively break down this compound in contaminated environments .

5. Conclusion

The biological activity of this compound demonstrates significant implications for both agricultural practices and environmental health. Its high toxicity to aquatic organisms and potential human health risks necessitate careful management and regulation in agricultural contexts. Continued research into its ecological effects and degradation pathways will be crucial for developing safer agricultural practices.

Propriétés

IUPAC Name |

N-[[(Z)-but-2-enoxy]methyl]-2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h4,7-10H,5-6,11-13H2,1-3H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDIJTXDRLNTIS-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COCC=CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=CC=C1)CC)N(COC/C=C\C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058206 | |

| Record name | Butenachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87310-56-3 | |

| Record name | Butenachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87310-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenachlor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087310563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTENACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0EV45W87P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.